molecular formula C10H13NO2S B1385760 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid CAS No. 1019539-10-6

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid

Cat. No.: B1385760
CAS No.: 1019539-10-6
M. Wt: 211.28 g/mol
InChI Key: ZFEKRVIJJMIJBO-UHFFFAOYSA-N
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Description

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C10H13NO2S It is a derivative of pyridine, featuring a tert-butylsulfanyl group at the second position and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-4-carboxylic acid.

    Introduction of Tert-butylsulfanyl Group: The tert-butylsulfanyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting pyridine-4-carboxylic acid with tert-butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (around 80-100°C) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Catalysis: It serves as a ligand in catalytic systems for organic transformations, enhancing the efficiency and selectivity of reactions.

Mechanism of Action

The mechanism of action of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.

    Catalysis: As a ligand, it coordinates with metal centers in catalytic complexes, influencing the reactivity and selectivity of the catalyst.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)pyridine-4-carboxylic acid: Similar structure but with a methylsulfanyl group instead of tert-butylsulfanyl.

    2-(Ethylsulfanyl)pyridine-4-carboxylic acid: Similar structure but with an ethylsulfanyl group.

Uniqueness

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is unique due to the presence of the bulky tert-butylsulfanyl group, which can influence its steric and electronic properties. This can lead to different reactivity and selectivity in chemical reactions compared to its methylsulfanyl and ethylsulfanyl analogs.

Biological Activity

2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is an organic compound characterized by a pyridine ring substituted with a tert-butylsulfanyl group and a carboxylic acid functional group. Its molecular formula is C10H13NO2S, and it has a molecular weight of 211.28 g/mol. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, although specific studies on its biological activity remain limited.

The presence of both the carboxylic acid and the sulfur-containing functional group in this compound contributes to its unique reactivity profile. The tert-butylsulfanyl group may enhance the compound's biological activity compared to similar compounds lacking this substituent.

Comparison with Related Compounds

The following table highlights the structural distinctions between this compound and related compounds:

Compound NameStructure FeaturesUnique Aspects
Isonicotinic AcidPyridine ring with a carboxylic acid groupLacks sulfur functionality; primarily studied for metabolism.
Pyridine-4-carboxylic AcidSimple pyridine with a carboxylic acidDoes not have additional substituents like tert-butylsulfanyl.
4-Methoxy-pyridine-2-carboxylic AcidMethoxy and carboxylic groups on pyridineDifferent functional groups; lacks sulfur.

Biological Activity

Research indicates that compounds with similar structural features to this compound have been studied for various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. However, specific data on this compound's mechanism of action and biological effects are sparse.

Pharmacological Potential

Preliminary findings suggest that this compound may possess pharmacological properties similar to other pyridine derivatives. For instance, some studies indicate that related compounds can act as selective inhibitors for cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways .

Properties

IUPAC Name

2-tert-butylsulfanylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-10(2,3)14-8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEKRVIJJMIJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216139
Record name 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019539-10-6
Record name 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019539-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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